



Application Notes and Protocols for the Total Synthesis of (+)-Psiguadial B

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Compound of Interest		
Compound Name:	Epiguajadial B	
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This document provides detailed application notes and protocols for the enantioselective total synthesis of (+)-Psiguadial B, a cytotoxic natural product with potential applications in cancer research. The protocols are based on the successful third-generation synthesis developed by the research group of Sarah E. Reisman.

Introduction

(+)-Psiguadial B is a complex meroterpenoid isolated from the leaves of the guava plant, Psidium guajava. It has demonstrated significant anti-proliferative activity against human hepatoma cancer cell lines (HepG2).[1][2] The intricate molecular architecture of (+)-Psiguadial B, featuring a strained bicyclo[4.3.1]decane core and multiple stereocenters, presents a formidable challenge for synthetic chemists. The Reisman group successfully completed the first enantioselective total synthesis of (+)-Psiguadial B in 15 steps.[3][4][5]

This synthesis is notable for its strategic use of a tandem Wolff rearrangement/asymmetric ketene addition to construct a key cyclobutane intermediate, a directed C(sp³)–H alkenylation, and a ring-closing metathesis to form the seven-membered ring.[6][7][8]

Synthetic Strategy Overview

The successful third-generation strategy for the total synthesis of (+)-Psiguadial B can be conceptually divided into three main stages:



- Enantioselective Synthesis of the Cyclobutane Fragment: This stage involves the asymmetric synthesis of a key trans-cyclobutane intermediate. A pivotal step is the tandem photochemical Wolff rearrangement of a diazoketone followed by an asymmetric trapping of the resulting ketene with 8-aminoquinoline.[1][4]
- Construction of the Bicyclic Core: This phase focuses on the formation of the challenging bicyclo[4.3.1]decane system. Key transformations include a palladium-catalyzed C(sp³)–H alkenylation to couple the cyclobutane with a vinyl iodide, followed by a ring-closing metathesis to construct the seven-membered B-ring.[1][6]
- Completion of the Natural Product: The final stage involves the installation of the
 phloroglucinol moiety and final functional group manipulations to afford (+)-Psiguadial B. This
 includes a crucial intramolecular O-arylation to form the pentacyclic core of the natural
 product.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the successful third-generation total synthesis of (+)-Psiquadial B.



Step	Transformat ion	Starting Material	Product	Reagents and Conditions	Yield (%)
1	Tandem Wolff Rearrangeme nt/Asymmetri c Ketene Addition	Diazoketone	Amide	1. hv, Et ₂ O, 0 °C; 2. 8- aminoquinolin e, (S)-N- triflyl-2,3- dihydro-1H- inden-1- amine (catalyst), Et ₂ O, -78 °C to rt	65
2	C(sp³)–H Alkenylation	Amide	Diene	Vinyl iodide, Pd(OAc) ₂ , Ag ₂ CO ₃ , 1,4- dioxane, 100 °C	72
3	Dibal-H Reduction	Diene	Alcohol	DIBAL-H, CH ₂ Cl ₂ , -78 °C	95
4	Swern Oxidation	Alcohol	Aldehyde	(COCl) ₂ , DMSO, Et₃N, CH ₂ Cl ₂ , -78 °C to rt	98
5	Wittig Olefination	Aldehyde	Triene	Ph₃P=CH₂, THF, 0 °C to rt	85
6	Ring-Closing Metathesis	Triene	Bicyclic Compound	Grubbs II catalyst, CH ₂ Cl ₂ , 40 °C	93



7	Directed Hydrogenatio n	Bicyclic Compound	Saturated Bicyclic Compound	[Ir(cod)py(PC y ₃)]PF ₆ (Crabtree's catalyst), H ₂ , CH ₂ Cl ₂ , rt	99 (16:1 dr)
8	Intramolecula r O-Arylation	Saturated Bicyclic Compound	Pentacycle	Cul, Cs ₂ CO ₃ , 2,2,6,6- tetramethyl- 3,5- heptanedione , 1,4-dioxane, 100 °C	75
9	Deprotection	Pentacycle	Phenol	BCl ₃ , CH ₂ Cl ₂ , -78 °C	88
10	Formylation	Phenol	(+)-Psiguadial B	MgCl₂, paraformalde hyde, Et₃N, MeCN, 80°C	55

Experimental Protocols

Detailed experimental protocols for key transformations in the synthesis of (+)-Psiguadial B are provided below.

Step 1: Tandem Wolff Rearrangement/Asymmetric Ketene Addition

To a solution of the diazoketone (1.0 equiv) in Et_2O (0.05 M) at 0 °C in a quartz flask was irradiated with a medium-pressure mercury lamp for 2 hours. The reaction mixture was then cooled to -78 °C and a solution of 8-aminoquinoline (1.2 equiv) and (S)-N-triflyl-2,3-dihydro-1H-inden-1-amine catalyst (0.1 equiv) in Et_2O (0.1 M) was added dropwise. The reaction was allowed to warm to room temperature and stirred for 12 hours. The solvent was removed under reduced pressure and the residue was purified by flash column chromatography on silica gel to afford the amide product.



Step 2: C(sp³)-H Alkenylation

A mixture of the amide (1.0 equiv), vinyl iodide (1.5 equiv), Pd(OAc)₂ (0.1 equiv), and Ag₂CO₃ (2.0 equiv) in 1,4-dioxane (0.1 M) was degassed and heated to 100 °C in a sealed tube for 24 hours. The reaction mixture was cooled to room temperature, diluted with Et₂O, and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure and the residue was purified by flash column chromatography on silica gel to yield the diene.

Step 6: Ring-Closing Metathesis

To a solution of the triene (1.0 equiv) in degassed CH₂Cl₂ (0.01 M) was added Grubbs II catalyst (0.05 equiv). The reaction mixture was heated to 40 °C and stirred for 4 hours. The solvent was removed under reduced pressure and the residue was purified by flash column chromatography on silica gel to give the bicyclic product.

Step 8: Intramolecular O-Arylation

A mixture of the saturated bicyclic compound (1.0 equiv), CuI (0.2 equiv), Cs₂CO₃ (2.0 equiv), and 2,2,6,6-tetramethyl-3,5-heptanedione (0.4 equiv) in 1,4-dioxane (0.05 M) was degassed and heated to 100 °C in a sealed tube for 36 hours. The reaction mixture was cooled to room temperature, diluted with EtOAc, and washed with saturated aqueous NH₄Cl. The organic layer was dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the pentacyclic product.

Visualizations Synthetic Pathway of (+)-Psiguadial B

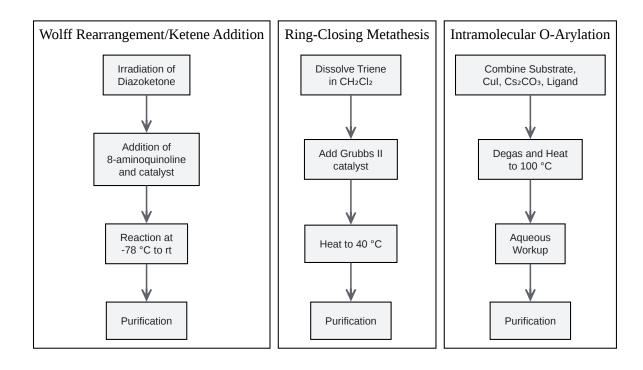


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Caption: Third-generation total synthesis of (+)-Psiguadial B.

Experimental Workflow for Key Transformations





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Caption: Workflow for key reactions in the synthesis.

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